Karminomitsin
Description
Karminomitsin is a highly toxic anthracycline-type antineoplastic agent structurally and functionally related to daunorubicin, a well-known chemotherapeutic drug. It is derived from the bacterium Actinomadura carminata and shares the core anthraquinone structure characteristic of this class, which enables DNA intercalation and topoisomerase II inhibition, leading to apoptosis in cancer cells . This compound’s heightened toxicity profile, as emphasized in industrial reports, suggests it may be reserved for experimental or niche applications, such as refractory cancers or targeted delivery systems .
Properties
Molecular Formula |
C26H27NO10 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16?,21+,26-/m0/s1 |
InChI Key |
XREUEWVEMYWFFA-LMCHYIQISA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of chemical reactions starting from the bacterium Actinomadura carminata. The synthesis involves the isolation of the compound from the bacterial culture, followed by purification processes . The reaction conditions typically involve maintaining a sterile environment to prevent contamination and using specific solvents to extract the compound.
Industrial Production Methods: Industrial production of Carubicin involves large-scale fermentation of Actinomadura carminata. The fermentation process is optimized to maximize the yield of Carubicin. After fermentation, the compound is extracted using organic solvents and purified through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Carubicin undergoes several types of chemical reactions, including:
Oxidation: Carubicin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on Carubicin.
Substitution: Carubicin can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of Carubicin that may have different biological activities and properties .
Scientific Research Applications
Carubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study DNA intercalation and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Used in cancer research to develop new anticancer therapies.
Industry: Employed in the production of other anthracycline antibiotics and related compounds.
Mechanism of Action
Carubicin exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. The compound also induces apoptosis through mechanisms independent of p53 or hypoxia-inducible factor HIF2 .
Comparison with Similar Compounds
Structural Comparison with Similar Anthracyclines
Anthracyclines share a tetracyclic aglycone core but differ in substituents, which critically influence their pharmacokinetics and toxicity.
| Compound | Core Structure | Key Substituents | PubChem CID |
|---|---|---|---|
| Karminomitsin | Anthraquinone | Likely similar to daunorubicin* | Not listed |
| Daunorubicin | Anthraquinone | -H at C-14; -OCH₃ at daunosamine | 30323 |
| Doxorubicin | Anthraquinone | -OH at C-14; -OCH₃ at daunosamine | 31703 |
| Idarubicin | Anthraquinone | -H at C-14; no methoxy on daunosamine | 42890 |
*Structural details for this compound are inferred from its classification as a daunorubicin analog . The absence of a hydroxyl or methoxy group at specific positions may explain its distinct toxicity .
Pharmacological and Efficacy Comparison
Anthracyclines vary in potency, tumor specificity, and resistance profiles.
| Compound | IC₅₀ (nM) in Leukemia Cells | Primary Clinical Use | Resistance Mechanisms |
|---|---|---|---|
| This compound | Not reported | Experimental/refractory cases | Likely P-glycoprotein overexpression |
| Daunorubicin | 10–100 | Acute myeloid leukemia (AML) | Drug efflux, glutathione conjugation |
| Doxorubicin | 5–50 | Breast cancer, lymphoma | Topoisomerase II mutations |
| Idarubicin | 1–10 | AML (high-risk) | Reduced cellular uptake |
This compound’s efficacy is presumed to align with daunorubicin but with reduced therapeutic index due to toxicity .
Toxicity Profile Comparison
Anthracyclines are notorious for cumulative cardiotoxicity, but this compound’s profile is markedly severe:
| Compound | Cardiotoxicity Incidence | Myelosuppression | Other Notable Toxicities |
|---|---|---|---|
| This compound | Extreme (dose-limiting) | Severe | Hepatotoxicity, neurotoxicity |
| Daunorubicin | 5–10% (at 550 mg/m²) | Moderate-severe | Mucositis, alopecia |
| Doxorubicin | 10–20% (at 450 mg/m²) | Severe | Palmar-plantar erythrodysesthesia |
| Idarubicin | 3–8% (at 150 mg/m²) | Moderate | Nausea, diarrhea |
This compound’s toxicity is highlighted in biotechnical literature as a critical barrier to clinical adoption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
